

## Comparative study on the heat stability of polymers with different antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

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## A Comparative Analysis of Polymer Heat **Stability with Various Antioxidants** A Guide for Researchers and Drug Development **Professionals**

The thermal degradation of polymers is a critical concern across numerous industries, including pharmaceuticals and medical devices, where material integrity under various temperature exposures is paramount. The incorporation of antioxidants is a primary strategy to mitigate this degradation. This guide provides an objective comparison of the heat stability imparted to different polymers by various classes of antioxidants, supported by experimental data.

## The Mechanism of Thermo-Oxidative Degradation and Antioxidant Intervention

Polymers degrade at elevated temperatures through a process called thermo-oxidative degradation, which is a free-radical chain reaction.[1] This process is initiated by heat, which generates free radicals in the polymer. These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from the polymer chains, creating hydroperoxides and more polymer radicals, thus propagating the degradation. This degradation leads to changes in the material's properties, such as discoloration, loss of mechanical strength, and brittleness.[1] [2]

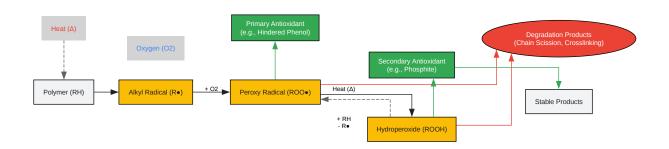


Antioxidants are additives that interrupt this degradation cycle. They are broadly classified into two types:

- Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols or secondary aromatic amines. They donate a hydrogen atom to the peroxy radicals, neutralizing them and stopping the propagation of the degradation chain.[3]
- Secondary Antioxidants (Hydroperoxide Decomposers): This group, which includes phosphites and thioesters, decomposes hydroperoxides into stable, non-radical products, preventing them from breaking down into new radicals.[4]

Often, a synergistic effect is achieved by using a combination of primary and secondary antioxidants.[4]

Below is a diagram illustrating the thermo-oxidative degradation cycle and the points of intervention for primary and secondary antioxidants.



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**Figure 1.** Mechanism of thermo-oxidative degradation and antioxidant intervention.

## **Comparative Performance of Antioxidants**

The effectiveness of an antioxidant is dependent on the polymer matrix, the processing conditions, and the end-use environment. The following tables summarize experimental data comparing the performance of different antioxidants in various polymers. The primary metrics



for comparison are Oxidation Induction Time (OIT), a measure of the material's resistance to oxidation at a constant temperature, and thermal degradation temperatures determined by Thermogravimetric Analysis (TGA).

Polypropylene (PP)

Antioxidant System	Concentrati on (wt%)	Test Method	Key Parameter	Value	Reference
None	-	DSC-OIT @ 210°C	OIT	~0 min	[5]
Hydroxytyros ol	0.1	DSC-OIT @ 210°C	OIT	> 60 min	[6]
α-tocopherol	0.1	DSC-OIT @ 210°C	OIT	~25 min	[6]
Irganox 1076 (Phenolic)	0.1	DSC-OIT @ 210°C	OIT	~15 min	[6]
Irganox 1010 (Phenolic)	0.06	DSC-OIT @ 180°C	OIT	74.8 min	[7]
P-EPQ (Phosphonite )	0.04	DSC-OIT @ 180°C	OIT	74.8 min	[7]

## **Acrylonitrile-Butadiene-Styrene (ABS)**



Antioxidant System	Concentrati on (m%)	Test Method	Key Parameter	Value (°C)	Reference
None (processed)	-	DSC	Oxidation Onset Temp (OOT)	~170	[8]
Irganox 1076 (Phenolic)	0.2	DSC	Oxidation Onset Temp (OOT)	~200	[8][9]
Irganox 245 (Phenolic)	0.2	DSC	Oxidation Onset Temp (OOT)	~190	[8]
Irgafos 168 (Phosphite)	0.2	DSC	Oxidation Peak Temp (OP)	Increased	[8]
Irganox 1076 + Irganox 245	0.2 + 0.2	DSC	Oxidation Onset Temp (OOT)	> 200 (Synergistic Effect)	[8]

## Polyethylene (PE)



Antioxidant	Concentrati on (wt%)	Test Method	Key Parameter	Value	Reference
None (irradiated)	-	FTIR after aging	Oxidation Index	0.50	[10]
Vitamin E	0.1	FTIR after aging	Oxidation Index	0.29	[10]
β-carotene	0.1	FTIR after aging	Oxidation Index	0.35	[10]
BHT (Hindered Phenol)	0.1	FTIR after aging	Oxidation Index	0.21	[10]
HPAO (Hindered Phenol)	0.1	FTIR after aging	Oxidation Index	0.28	[10]

Polyamide 56T (PA56T) with Glass Fiber (GF) - Retention of Mechanical Properties after 50 Days of Aging at 150°C

Antioxidant System	Tensile Strength Retention (%)	Flexural Strength Retention (%)	Notched Impact Strength Retention (%)	Reference
Irganox 1098	~85	~84	~72	[11]
Doverphos S9228	~82	~82	~68	[11]
SH3368	88.9	87.9	78.2	[11]

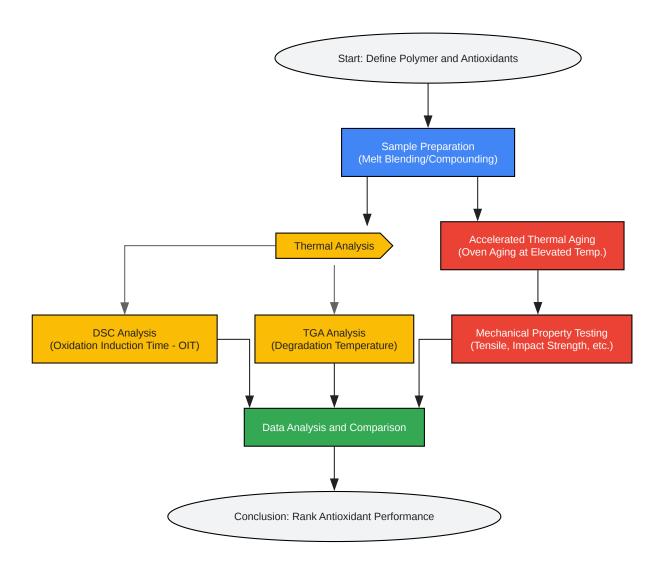
## **Experimental Protocols**

Detailed and standardized methodologies are crucial for the accurate and reproducible assessment of polymer heat stability. The following protocols are based on widely accepted ASTM and ISO standards.



### **Experimental Workflow**

The general workflow for evaluating and comparing the heat stability of polymers with different antioxidants is depicted below.



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Figure 2. General workflow for comparing polymer heat stability with antioxidants.



# Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

This method determines a material's resistance to thermo-oxidative degradation by measuring the time until the onset of the exothermic oxidation reaction.[12]

- Standard: ASTM D3895, ISO 11357-6.[3][13]
- Apparatus: Differential Scanning Calorimeter (DSC).[2]
- Procedure:
  - A small sample of the material (typically 5-10 mg) is placed in an open aluminum crucible.
     [14]
  - The sample is heated under an inert nitrogen atmosphere to a specified isothermal test temperature (e.g., 200°C) at a controlled rate (e.g., 20°C/min).[2]
  - Once the temperature stabilizes, the purge gas is switched from nitrogen to oxygen at the same flow rate.[15]
  - The instrument continues to hold the sample at the isothermal temperature and records the heat flow.
  - The OIT is the time interval from the introduction of oxygen until the onset of the exothermic oxidation peak.[15] A longer OIT indicates greater heat stability.[16]

# Compositional Analysis by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the degradation temperatures of polymers.[14] [17]

- Standard: ASTM E1131, ISO 11358.[13][17]
- Apparatus: Thermogravimetric Analyzer (TGA).



#### Procedure:

- A small sample (typically 10-15 mg) is placed in the TGA sample pan.[14]
- The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (e.g., air or nitrogen).[18]
- The instrument records the sample's mass continuously as the temperature increases.
- Key parameters are determined from the resulting mass vs. temperature curve:
  - Tonset: The temperature at which significant weight loss begins.
  - Tx%: The temperature at which 'x' percent of the initial mass is lost (e.g., T5%).
- Higher degradation temperatures indicate greater thermal stability.

## Accelerated Thermal Aging and Mechanical Property Testing

This protocol assesses the retention of mechanical properties after prolonged exposure to elevated temperatures, simulating long-term service life.

### Procedure:

- Prepare standardized test specimens (e.g., tensile bars) of the polymer with different antioxidants.
- Measure the initial mechanical properties (e.g., tensile strength, elongation at break, impact strength) of unaged samples.
- Place a set of specimens in a circulating air oven at a specified elevated temperature (below the polymer's melting point) for a defined period (e.g., 50 days).[11]
- At regular intervals, remove samples from the oven and allow them to cool to room temperature.



- Measure the mechanical properties of the aged samples.
- The performance of the antioxidants is compared based on the percentage of mechanical property retention over time. Higher retention indicates better stabilization.[19]

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- To cite this document: BenchChem. [Comparative study on the heat stability of polymers with different antioxidants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683206#comparative-study-on-the-heat-stability-ofpolymers-with-different-antioxidants]

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